molecular formula C21H18ClFN2O2 B11253614 1-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253614
M. Wt: 384.8 g/mol
InChI Key: BFTKNVIPBRVEPR-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dimethylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorinated and fluorinated phenyl group: This step often involves a nucleophilic substitution reaction where a suitable precursor is reacted with a chlorinated and fluorinated benzyl halide.

    Attachment of the dimethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate is reacted with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine or fluorine atoms.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has potential as a probe for studying biological processes due to its unique chemical properties.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation.

Comparison with Similar Compounds

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-BROMO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H18ClFN2O2/c1-13-5-3-8-19(14(13)2)24-21(27)15-9-10-20(26)25(11-15)12-16-17(22)6-4-7-18(16)23/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

BFTKNVIPBRVEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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